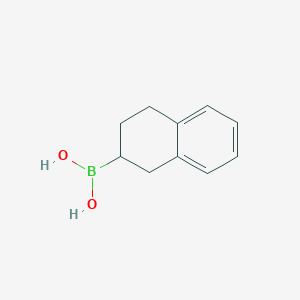
(1,2,3,4-Tetrahydronaphthalen-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,3,4-Tetrahydronaphthalen-2-yl)boronic acid is an organoboron compound that plays a significant role in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a tetrahydronaphthalene ring, making it a valuable reagent in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of (1,2,3,4-Tetrahydronaphthalen-2-yl)boronic acid typically involves hydroboration reactions. One common method is the hydroboration of 1,2,3,4-tetrahydronaphthalene with a borane reagent such as borane-tetrahydrofuran complex (BH3·THF). The reaction proceeds under mild conditions and yields the desired boronic acid after oxidation with hydrogen peroxide.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also minimizes human error and enhances safety.
化学反应分析
Types of Reactions: (1,2,3,4-Tetrahydronaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to the corresponding alcohol.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohols.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
科学研究应用
(1,2,3,4-Tetrahydronaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes.
Industry: The compound is used in the production of advanced materials and polymers.
作用机制
The mechanism of action of (1,2,3,4-Tetrahydronaphthalen-2-yl)boronic acid in the Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
相似化合物的比较
- 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid
Uniqueness: (1,2,3,4-Tetrahydronaphthalen-2-yl)boronic acid is unique due to its specific structure, which provides distinct reactivity and selectivity in chemical reactions. Its tetrahydronaphthalene ring offers steric and electronic properties that can be advantageous in certain synthetic applications compared to other boronic acids.
属性
分子式 |
C10H13BO2 |
|---|---|
分子量 |
176.02 g/mol |
IUPAC 名称 |
1,2,3,4-tetrahydronaphthalen-2-ylboronic acid |
InChI |
InChI=1S/C10H13BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10,12-13H,5-7H2 |
InChI 键 |
BYGRYMGPYSKDKR-UHFFFAOYSA-N |
规范 SMILES |
B(C1CCC2=CC=CC=C2C1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



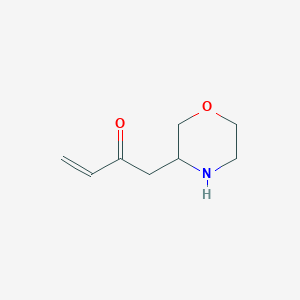
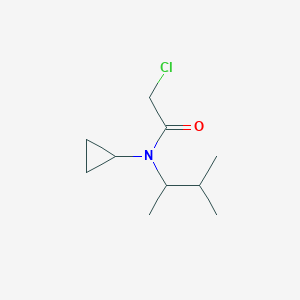
![3-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B13187003.png)

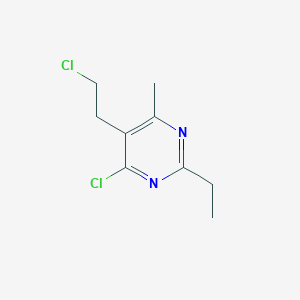
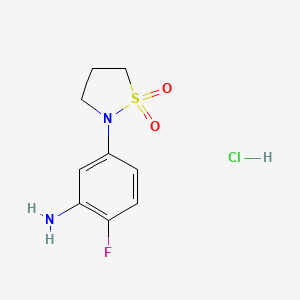

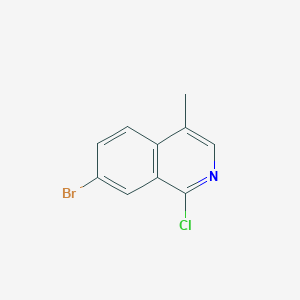
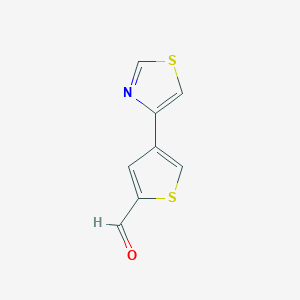



![Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine](/img/structure/B13187068.png)
